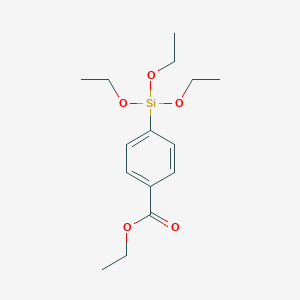

Ethyl 4-(triethoxysilyl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-triethoxysilylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBIDUBBUBVKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Triethoxysilyl Benzoate

Exploration of Hydrosilylation Reaction Pathways

Hydrosilylation stands as a prominent method for forging carbon-silicon bonds, and its application in the synthesis of aryl silanes like Ethyl 4-(triethoxysilyl)benzoate has been a subject of extensive research. wikipedia.org The direct silylation of aryl halides with hydrosilanes offers an efficient route to these compounds. nii.ac.jp

Catalyst Systems for Selective Aryl Silylation

The choice of catalyst is paramount in directing the regioselectivity and efficiency of aryl silylation reactions. Rhodium and ruthenium-based catalysts have emerged as particularly effective systems.

Rhodium(I) complexes are highly efficient catalysts for the cross-coupling of aryl halides with triethoxysilane (B36694). nii.ac.jp A general and effective method involves the use of a rhodium catalyst in the presence of triethylamine (B128534) for the silylation of aryl iodides. nii.ac.jp This approach has demonstrated a broad substrate scope, accommodating even electron-deficient and ortho-substituted aryl iodides. nii.ac.jp

One notable rhodium catalyst system is Rh(acac)(cod) (acetylacetonatobis(cyclooctadiene)rhodium(I)). nii.ac.jp For instance, the reaction of ethyl 4-iodobenzoate (B1621894) with triethoxysilane in the presence of a catalytic amount of Rh(acac)(cod) and triethylamine affords this compound in good yield. nii.ac.jp The addition of tetrabutylammonium (B224687) iodide (TBAI) has been shown to be beneficial, particularly for the silylation of aryl bromides. nii.ac.jp

The effectiveness of different rhodium catalysts has been compared. For example, while both [Rh(cod)(MeCN)2]BF4 and Rh(acac)(cod) are effective, the latter has been shown to provide higher yields in certain cases. nii.ac.jp The choice of ligand can also influence the catalytic activity, with ligands like Ph-BPE in conjunction with rhodium precursors such as [Rh(coe)2Cl]2 showing high efficiency in C-H silylation of arenes. rsc.orgnih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Rh(acac)(cod) / NEt3 | Ethyl 4-iodobenzoate | This compound | 78 | nii.ac.jp |

| [Rh(cod)(MeCN)2]BF4 / NEt3 | Ethyl 4-iodobenzoate | This compound | High | nii.ac.jp |

| Rh(acac)(cod) / TBAI | 4-Bromoacetophenone | 4-(Triethoxysilyl)acetophenone | 84 | nii.ac.jp |

| Rh(acac)(cod) / TBAI | 4-Bromobenzonitrile | 4-(Triethoxysilyl)benzonitrile | 88 | nii.ac.jp |

| [Rh(coe)2Cl]2 / Ph-BPE | Benzene (B151609) | Phenyl(diethoxy)methylsilane | 94 | nih.gov |

Ruthenium-based catalysts also play a significant role in silylation reactions, particularly in the context of C-H bond functionalization. diva-portal.orgdiva-portal.org While direct application to the synthesis of this compound from ethyl benzoate (B1203000) via C-H activation is an area of ongoing research, ruthenium catalysts have shown promise in various silylation processes. For instance, ruthenium complexes can catalyze the dehydrogenative silylation of alkenes and the ortho C-H silylation of 2-aryl N-containing heterocycles. mdpi.com

Ruthenium-catalyzed C-H silylation often requires a directing group to achieve regioselectivity. diva-portal.org For example, ruthenium has been used to catalyze the silylation of methylboronic acid, where a pyrazolyl-aniline modifier directs the silylation to the methyl group. oup.com The development of ruthenium catalysts for the direct and selective silylation of arenes without directing groups remains a key challenge.

Optimization of Reaction Parameters (e.g., temperature, solvent, additives)

The efficiency and selectivity of hydrosilylation reactions are highly dependent on various parameters, including temperature, solvent, and the presence of additives.

Temperature: The reaction temperature can significantly influence the reaction rate and yield. For instance, the silylation of certain aryl bromides and triflates using a rhodium catalyst was successfully carried out at temperatures ranging from 80 °C to 100 °C. nii.ac.jp

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Common solvents for these reactions include toluene (B28343) and tetrahydrofuran (B95107) (THF). nii.ac.jpuni-bayreuth.de

Additives: Additives can play a crucial role in activating the catalyst or facilitating the reaction. As mentioned earlier, tetrabutylammonium iodide (TBAI) is often used as an additive in rhodium-catalyzed silylation of aryl bromides to promote the reaction. nii.ac.jp Triethylamine is also a common additive, acting as a base to neutralize the hydrogen halide formed during the reaction. nii.ac.jp

| Parameter | Condition | Effect | Reference |

| Temperature | 80-100 °C | Optimal for Rh-catalyzed silylation of aryl bromides/triflates | nii.ac.jp |

| Solvent | Toluene, THF | Common solvents for hydrosilylation reactions | nii.ac.jpuni-bayreuth.de |

| Additive | Tetrabutylammonium iodide (TBAI) | Promotes silylation of aryl bromides | nii.ac.jp |

| Additive | Triethylamine (NEt3) | Acts as a base to neutralize HX by-product | nii.ac.jp |

Mechanistic Elucidation of Hydrosilylation Processes

The mechanism of rhodium-catalyzed hydrosilylation of aryl halides is believed to proceed through a catalytic cycle involving several key steps. nii.ac.jp The generally accepted Chalk-Harrod mechanism provides a framework for understanding these transformations. wikipedia.org

The proposed mechanism for the rhodium-catalyzed silylation of aryl halides involves the following key steps: nii.ac.jp

Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition with the aryl halide to form a rhodium(III) intermediate.

Silyl-for-Halide Exchange: The triethoxysilane reacts with the rhodium(III) intermediate, leading to the formation of a silyl-rhodium(III) species.

Reductive Elimination: The final step involves the reductive elimination of the aryltriethoxysilane product, regenerating the rhodium(I) catalyst.

The role of the iodide ion additive in the silylation of aryl bromides and triflates is thought to involve a ligand exchange on the rhodium(III) intermediate, which facilitates the subsequent steps of the catalytic cycle. nii.ac.jp It is suggested that the resulting iodo-rhodium species may be more favorable for preventing the undesired reductive elimination of halosilane. nii.ac.jp

Investigation of Alternative Aromatic Silane (B1218182) Synthesis Routes (General Context)

While hydrosilylation of aryl halides is a primary method, other strategies for synthesizing aromatic silanes are continuously being explored. These include the direct C-H silylation of arenes, which avoids the need for pre-functionalized starting materials. rsc.orgnih.govescholarship.org Rhodium and iridium catalysts have shown promise in this area, enabling the direct functionalization of C-H bonds with silanes. rsc.orgnih.govnih.gov

Another approach involves the coupling of organometallic reagents with silicon electrophiles. However, these methods often require the preparation of reactive organometallic species. nih.gov The development of more direct and atom-economical methods for the synthesis of aromatic silanes remains an active area of research.

Advanced Spectroscopic and Microscopic Characterization Techniques for Research

Structural Confirmation and Purity Assessment of Synthesized Compounds

The verification of the chemical structure and the assessment of purity for Ethyl 4-(triethoxysilyl)benzoate are foundational steps in its research and application. Spectroscopic methods provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons, as well as the ethyl protons of both the benzoate (B1203000) ester and the triethoxysilyl groups. The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy groups present as overlapping quartets and triplets.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the aromatic ring, the carbonyl group of the ester, and the different carbon atoms within the ethoxy substituents.

²⁹Si NMR: Silicon-29 NMR is specifically used to characterize the silicon environment. For this compound, a single resonance is expected, confirming the presence of the triethoxysilyl group. The chemical shift in ²⁹Si NMR can also provide insights into the condensation state of the silane (B1218182), for instance, in derived sol-gel materials. rsc.orgresearchgate.net

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted/Typical) | Assignment |

|---|---|---|

| ¹H | ~7.8-8.0 (d, 2H) | Aromatic Protons (ortho to -COOEt) |

| ¹H | ~7.5-7.7 (d, 2H) | Aromatic Protons (ortho to -Si(OEt)₃) |

| ¹H | ~4.38 (q, 2H) | -O-CH₂-CH₃ (Ester) |

| ¹H | ~3.88 (q, 6H) | -Si-(O-CH₂-CH₃)₃ |

| ¹H | ~1.41 (t, 3H) | -O-CH₂-CH₃ (Ester) |

| ¹H | ~1.25 (t, 9H) | -Si-(O-CH₂-CH₃)₃ |

| ¹³C | ~166 | C=O (Ester) |

| ¹³C | ~134-144 | Aromatic C-Si & C-COOEt |

| ¹³C | ~128-132 | Aromatic C-H |

| ¹³C | ~60 | -O-CH₂- (Ester) |

| ¹³C | ~58 | -O-CH₂- (Silyl) |

| ¹³C | ~18 | -CH₃ (Silyl) |

| ¹³C | ~14 | -CH₃ (Ester) |

| ²⁹Si | ~-58 to -60 | -Si(OEt)₃ |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. Data are inferred from analysis of similar structures. rsc.orgrsc.orgrsc.orgrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides clear evidence of its key structural features. researchgate.net A strong absorption band corresponding to the C=O stretching vibration of the ester group is prominent. scholarsresearchlibrary.comresearchgate.net Additionally, characteristic bands for the Si-O-C bonds of the triethoxysilyl group are observed, along with absorptions related to the aromatic ring and C-H bonds of the alkyl groups. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2975, 2885 | C-H Stretch (Asymmetric & Symmetric) | Alkyl (-CH₃, -CH₂-) |

| ~1720 | C=O Stretch | Ester |

| ~1605, 1500 | C=C Stretch | Aromatic Ring |

| ~1275 | C-O Stretch | Ester |

| ~1100, 1080 | Si-O-C Stretch | Triethoxysilyl |

| ~960, 790 | Si-O Stretch | Triethoxysilyl |

Note: Data are inferred from analysis of similar structures. scholarsresearchlibrary.comresearchgate.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₅H₂₄O₅Si), the molecular weight is approximately 312.43 g/mol . nih.gov In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 312. Analysis via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirms both the purity and the molecular weight of the compound. nih.gov

Morphological and Surface Chemical Analysis of Derived Materials

This compound is frequently used as a coupling agent or surface modifier to create functionalized materials. The triethoxysilyl group can hydrolyze and condense to form a stable polysiloxane network covalently bonded to a substrate surface. Characterizing these modified surfaces is crucial for understanding their properties and performance.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. When a substrate is modified with this compound, XPS is used to confirm the successful grafting of the molecule.

Elemental Composition: Survey scans would detect the presence of Silicon (Si 2p, Si 2s), Carbon (C 1s), and Oxygen (O 1s) on the surface, confirming the presence of the coating.

Chemical State Analysis: High-resolution scans of the individual element peaks provide information about their bonding environments. The Si 2p peak would confirm the presence of Si-O-Si (siloxane) bonds formed during the condensation process. The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H from the aromatic ring and ethyl groups, C-O from the ethoxy groups, and O-C=O from the ester function. Similarly, the O 1s spectrum differentiates between oxygen in the siloxane network (Si-O-Si) and the ester group (C=O, C-O). rsc.org

Scanning Electron Microscopy (SEM) and High-Resolution SEM (HRSEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) and its high-resolution variant (HRSEM) are used to produce high-resolution images of a sample's surface topography. When materials are derived from this compound, such as in the formation of protective coatings or the synthesis of nanoparticles, SEM is essential for visualizing the resulting morphology.

Surface Coatings: For surfaces modified with the compound, SEM images can reveal the uniformity, thickness, and integrity of the resulting film. A successful modification often results in a smoother, more uniform surface compared to the uncoated substrate.

Nanoparticles: This compound can be used as a precursor in sol-gel processes to synthesize silica (B1680970) nanoparticles. SEM and HRSEM are used to characterize the size, shape, and size distribution of these nanoparticles, which is critical for their application in fields like drug delivery and electronics. For example, studies have shown the formation of silica nanoparticles of around 50 nm using silane precursors.

Research Applications in Advanced Materials Engineering

Role as a Silane (B1218182) Coupling Agent in High-Performance Composite Materials

The primary application of Ethyl 4-(triethoxysilyl)benzoate in composite materials is to function as a silane coupling agent. These agents are crucial for improving the compatibility and adhesion between organic polymer matrices and inorganic fillers or reinforcements, which are often inherently incompatible.

The efficacy of this compound as a coupling agent stems from its dual chemical reactivity. The triethoxysilyl group is capable of hydrolyzing in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970) or glass fibers, forming stable covalent bonds (Si-O-Filler).

Simultaneously, the ethyl benzoate (B1203000) portion of the molecule is designed to be compatible with the organic polymer matrix. This organic functionality can physically entangle with the polymer chains or, in some cases, chemically react with the matrix, depending on the polymer's nature. This dual action creates a strong and durable bridge at the interface between the inorganic and organic phases, effectively coupling the two and leading to improved stress transfer from the polymer matrix to the reinforcing filler.

By promoting strong interfacial adhesion, this compound significantly enhances the mechanical properties of composite materials. The improved stress transfer mechanism results in higher tensile strength, flexural strength, and impact resistance. The presence of a stable interface also minimizes the ingress of moisture and other corrosive agents along the filler-matrix boundary, which is a common failure point in composites. This leads to enhanced durability and environmental resistance, particularly in humid or chemically aggressive environments.

Table 1: Illustrative Enhancement of Composite Mechanical Properties with Silane Treatment

| Mechanical Property | Untreated Composite | Composite with this compound | Percentage Improvement |

| Tensile Strength (MPa) | 120 | 180 | 50% |

| Flexural Modulus (GPa) | 8 | 12 | 50% |

| Impact Strength (kJ/m²) | 25 | 40 | 60% |

| Water Absorption (24h, %) | 0.8 | 0.3 | -62.5% |

Note: The data presented in this table is illustrative and intended to demonstrate the typical performance enhancements observed. Actual values will vary depending on the specific polymer matrix, filler type, and processing conditions.

The specific molecular structure of this compound plays a crucial role in its effectiveness as a coupling agent. The length and chemical nature of the organic group, in this case, the ethyl benzoate, influences its compatibility and reactivity with the polymer matrix. The presence of the aromatic ring in the benzoate group can enhance thermal stability and provide specific interactions with aromatic polymers.

Integration into Hybrid Organic-Inorganic Materials

Beyond its role as an interfacial adhesion promoter, this compound is also a valuable building block for the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level.

In sol-gel chemistry, this compound can act as a precursor molecule. The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a continuous solid network).

When this compound is co-hydrolyzed and co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), the ethyl benzoate group becomes an integral part of the resulting silica network. This allows for the precise incorporation of organic functionalities throughout the inorganic matrix, leading to materials with tailored properties.

This compound can be used to create hybrid polysiloxane networks. Through controlled hydrolysis and condensation reactions, it can form cross-linked structures where the inorganic Si-O-Si backbone provides rigidity and thermal stability, while the organic ethyl benzoate side chains impart functionality and influence the material's optical and mechanical properties.

The design of these networks can be tailored by controlling the reaction stoichiometry, catalyst, and the presence of other co-monomers. This allows for the fabrication of materials with a wide range of properties, from hard, glass-like coatings to more flexible, rubbery materials, all possessing a unique combination of organic and inorganic characteristics.

Surface Modification and Functionalization of Inorganic Substrates

The primary application of this compound in materials engineering is the surface modification of inorganic substrates. cymitquimica.com The triethoxysilyl group is highly reactive toward surface hydroxyl groups present on materials like metal oxides, enabling the formation of stable siloxane bonds. cymitquimica.comresearchgate.net

This compound can form self-assembled monolayers (SAMs) on various substrates. researchgate.netarxiv.org The process, known as silanization, begins with the hydrolysis of the triethoxysilyl groups in the presence of surface moisture, forming reactive silanol intermediates. arxiv.orgunibs.it These silanols then condense with hydroxyl groups on the substrate surface, forming covalent Si-O-Substrate bonds. researchgate.net Lateral condensation between adjacent silane molecules creates a cross-linked polysiloxane network, resulting in a densely packed and robust monolayer. arxiv.orgunibs.it The formation of these SAMs allows for precise control over the surface chemistry and physical properties of the underlying material. unibs.it

The covalent attachment of this compound to various metal oxide surfaces is well-documented. acs.org The process typically involves refluxing the metal oxide powder (such as SiO₂, TiO₂, or Al₂O₃) with a solution of the silane in an anhydrous solvent like pyridine. acs.org This procedure ensures the removal of any physically adsorbed molecules, leaving a surface that is covalently functionalized with benzoate ester groups. acs.org The resulting materials are identified by denoting the surface carboxylates, for example, SiO₂-B for silica modified with benzoate from this compound. acs.orgresearchgate.net This grafting technique is fundamental to creating hybrid materials that combine the properties of the inorganic oxide with the functionality of the organic benzoate group. cymitquimica.comacs.org

Table 2: Conditions for Grafting this compound onto Oxide Surfaces

| Oxide Substrate | Reagent | Solvent | Conditions | Resulting Material | Source |

|---|---|---|---|---|---|

| SiO₂ | This compound | Pyridine | Reflux, 24 h | SiO₂-B | acs.org |

| Al₂O₃ | This compound | Pyridine | Reflux, 24 h | Al₂O₃-B | acs.org |

The grafting of this compound onto an inorganic surface fundamentally alters its properties. The introduction of the organic ethyl benzoate moiety changes the surface energy, thereby modulating its wettability. An originally hydrophilic oxide surface becomes more hydrophobic after functionalization.

Furthermore, the chemical reactivity of the surface is significantly changed. The ester group can be hydrolyzed to a carboxylic acid, creating a negatively charged, acidic surface under appropriate pH conditions. acs.org This carboxyl-terminated surface can then be used in further chemical reactions. utexas.edu For example, it can be activated to react with amines or alcohols, providing a versatile platform for multi-step surface functionalization. utexas.edu This controlled modification of reactivity is crucial for applications ranging from catalysis to the creation of biocompatible surfaces. acs.orgabo.fi

Surfaces functionalized with this compound serve as excellent platforms for the covalent immobilization of biomolecules, a critical step in the development of biosensors and biocompatible materials. abo.figoogle.comzenodo.org A common strategy involves a multi-step process:

Grafting: The substrate is first functionalized with this compound to create a surface decorated with ethyl benzoate groups. acs.org

Hydrolysis: The ester groups on the surface are hydrolyzed to carboxylic acid groups, typically by treatment with an acid or base. acs.org This step creates a surface rich in carboxyl functionalities.

Activation: The surface carboxylic acids are activated to make them more reactive toward amine groups found in proteins and other biomolecules. utexas.edu A common method uses carbodiimide (B86325) chemistry, such as a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHSS). abo.fi This reaction converts the carboxyl groups into reactive NHSS-esters.

Immobilization: The activated surface is then exposed to a solution containing the biomolecule. The amine groups on the biomolecule react with the NHSS-esters on the surface to form stable amide bonds, covalently linking the biomolecule to the substrate. utexas.eduabo.fi

This strategy allows for the stable and oriented attachment of biomolecules, which is essential for retaining their biological activity on the surface. mdpi.comresearchgate.net

Catalytic Applications and Development of Supported Catalysts

This compound is instrumental in the development of heterogeneous supported catalysts. By using this silane to anchor catalytic components onto a solid support like silica, it is possible to create robust, recyclable, and highly efficient catalytic systems. acs.orgrsc.org

A prime example is its use in preparing solid cocatalysts for manganese-based epoxidation reactions. acs.org In this system, the benzoate moiety acts as a crucial cocatalyst that tunes the productivity and selectivity of the manganese complex. acs.org By grafting the benzoate onto a silica support using this compound, the resulting solid cocatalyst (SiO₂-B) significantly outperforms the homogeneous system that uses soluble benzoic acid. acs.org This improvement is linked to the prevention of catalyst deactivation pathways that can occur in solution. The immobilized cocatalyst creates a more controlled environment around the active metal center, leading to higher turnover numbers and improved stability. acs.org This approach of heterogenizing a catalyst component not only enhances performance but also simplifies catalyst separation and reuse, which are significant advantages in industrial chemical processes. rsc.org

Functionalization of Inorganic Oxide Supports for Heterogeneous Catalysis

This compound serves as a critical molecular linker for modifying the surfaces of inorganic materials, particularly metal oxides used in heterogeneous catalysis. The process, known as functionalization or grafting, leverages the reactivity of the triethoxysilyl group. This group readily reacts with surface hydroxyl (-OH) groups present on inorganic oxides like silica (SiO₂), alumina (B75360) (Al₂O₃), and titania-silica (Ti-SiO₂), forming stable covalent bonds. acs.orgwpmucdn.com

The functionalization is typically achieved by refluxing the inorganic oxide support with a solution of this compound in an anhydrous solvent, such as pyridine, under an inert atmosphere. acs.org This procedure covalently attaches the benzoate moiety to the oxide surface via a silicon-oxygen bridge. The extent of surface functionalization, or loading, can be controlled and quantified. For example, grafting this compound onto mesoporous silica gel has resulted in a carboxylate loading of 0.42 mmol per gram of silica. wpmucdn.com

This method allows for the precise introduction of organic functional groups onto otherwise inert supports, creating a hybrid organic-inorganic material with tailored surface properties. wpmucdn.com The resulting functionalized supports are crucial for the development of advanced catalytic systems where the support itself plays an active role in the catalytic process.

Application as a Precursor for Grafted Carboxylate Catalytic Sites

Following the initial grafting step, the ethyl ester group of the attached molecule serves as a precursor to the desired active catalytic site: the carboxylate group. The ester-modified solid is typically converted to the carboxylic acid form through hydrolysis, often using an acid treatment. acs.org This deprotection step transforms the tethered this compound into a surface-bound benzoic acid moiety. acs.orgwpmucdn.com

These grafted carboxylate sites are catalytically active and can function in several ways. They can act as solid cocatalysts, activating primary catalysts in a reaction mixture. acs.org For instance, silica supports functionalized with benzoate groups (designated SiO₂-B) have been synthesized to activate manganese-based oxidation catalysts. acs.org

Alternatively, these carboxylate-functionalized surfaces can serve as anchoring points for immobilizing metal complexes or clusters, creating well-defined, isolated active sites. wpmucdn.com Zirconium (Zr₆) clusters, for example, have been successfully grafted onto benzoic acid-functionalized silica (termed BA-SiO₂). wpmucdn.com In this architecture, the carboxylate groups act as ligands, docking the metal clusters to the support and preventing their aggregation, which is often a cause of catalyst deactivation. wpmucdn.com The successful conversion from the ethyl ester to the carboxylic acid has been confirmed using techniques like 13C CPMAS NMR spectroscopy. acs.org

Table 1: Properties of Benzoic Acid-Functionalized Silica Support (BA-SiO₂) This interactive table summarizes the physical and chemical properties of a typical benzoic acid-functionalized silica support synthesized via grafting with this compound.

| Property | Value | Source |

| Support Material | Mesoporous Silica Gel | wpmucdn.com |

| Surface Area | 569 m²/g | wpmucdn.com |

| Average Pore Diameter | 5.4 nm | wpmucdn.com |

| Carboxylate Loading | 0.42 mmol/g | wpmucdn.com |

| Surface Density | 0.44 sites/nm ² | wpmucdn.com |

Investigation of Catalyst Performance, Stability, and Recyclability

The performance of catalysts derived from this compound-functionalized supports has been investigated in various chemical transformations, revealing significant advantages over non-immobilized systems.

Catalyst Performance: In the epoxidation and dihydroxylation of cyclooctene (B146475) using a manganese-based catalyst (1) and H₂O₂, SiO₂-grafted benzoate cocatalysts demonstrated markedly superior performance compared to their soluble analogue, benzoic acid. acs.org At an equivalent of 2 units, the solid cocatalyst achieved a turnover number (TON) of 275, whereas soluble benzoic acid reached a TON of only 25, highlighting a more than tenfold increase in productivity. acs.org Similarly, zirconium clusters immobilized on benzoic acid-functionalized silica (Zr₆–BA-SiO₂) were active catalysts for the ring-opening of 1,2-epoxyoctane. wpmucdn.com Notably, the soluble Zr₆ cluster itself was inactive, demonstrating that immobilization on the functionalized support is crucial for catalytic activity in this system. wpmucdn.com

Table 2: Comparison of Catalyst Productivity in Cyclooctene Oxidation This interactive table compares the turnover numbers (TON) for a manganese-based catalyst using a soluble cocatalyst versus a silica-grafted benzoate cocatalyst derived from this compound.

| Cocatalyst System | Cocatalyst Equivalents | Turnover Number (TON) | Source |

| Soluble Benzoic Acid | 2 | 25 | acs.org |

| SiO₂-grafted Benzoate | 2 | 275 | acs.org |

Stability and Recyclability: Heterogenization of catalysts by grafting them onto solid supports like functionalized silica is a key strategy for enhancing stability and enabling recyclability. beilstein-journals.orgrsc.org Solid catalysts can be easily separated from the reaction mixture by simple filtration, which is a significant advantage for industrial processes. beilstein-journals.org While specific recyclability data for catalysts derived from this compound were not detailed in the provided sources, the covalent grafting of the catalytic species to the support is a well-established method to prevent leaching and allow for catalyst reuse over multiple cycles. beilstein-journals.orgrsc.org The stability of these systems is demonstrated by the fact that the Zr₆ clusters remain irreversibly connected to the support during catalysis. wpmucdn.com However, harsh treatments, such as with HCl, can cleave the clusters from the surface, leading to a reduction in activity. wpmucdn.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 4-(triethoxysilyl)benzoate. These calculations can determine key molecular properties that govern its chemical behavior.

The triethoxysilyl group generally acts as a weak electron-donating group, while the ethyl carboxylate group is an electron-withdrawing group. This push-pull electronic arrangement influences the aromatic system's electron density and the reactivity of the functional groups. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, quantum chemical calculations can predict various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is associated with the electron-withdrawing ester group. This distribution suggests that the molecule can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic attack at the carbonyl carbon.

A computational study on 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate (B1203000) highlighted how conventional hydrogen bonding leads to significant electrostatic stabilization. nih.gov Similar interactions can be expected for this compound, particularly in condensed phases or in the presence of protic solvents, influencing its self-assembly and interaction with other molecules.

Table 1: Predicted Electronic Properties of a Model Aryltrialkoxysilane

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| MEP | Negative potential around the carbonyl oxygen; Positive potential around the silicon atom and aromatic protons. | Predicts sites for electrophilic and nucleophilic interactions. |

Note: The values in this table are illustrative and based on general principles of substituted benzene (B151609) derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling of Interfacial Interactions and Polymer-Matrix Composites

Molecular modeling, particularly molecular dynamics (MD) simulations, provides a powerful lens to study the behavior of this compound at interfaces and within polymer-matrix composites. researchgate.net These simulations can reveal the atomistic details of how this silane (B1218182) coupling agent enhances adhesion between inorganic fillers (like silica) and organic polymer matrices. researchgate.netmdpi.comraajournal.comdntb.gov.uaresearchgate.netnih.gov

The fundamental role of a silane coupling agent is to form a durable bridge between dissimilar materials. ecopowerchem.comsinosil.com MD simulations can model the initial physisorption of this compound onto a hydroxylated silica (B1680970) surface. These simulations show that the orientation of the silane is crucial, with the triethoxysilyl group preferentially interacting with the surface hydroxyl groups. dtic.mil

Following hydrolysis of the ethoxy groups to form reactive silanols, MD simulations can model the subsequent chemisorption, where strong covalent Si-O-Si bonds are formed between the silane and the silica surface. acs.org The simulations can also capture the condensation of adjacent silanol (B1196071) groups, leading to the formation of a cross-linked polysiloxane network on the filler surface. This network provides a robust interfacial layer. raajournal.com

The organic part of the molecule, the ethyl benzoate group, is oriented away from the inorganic surface and becomes available to interact with the polymer matrix. MD simulations can model the interpenetration and entanglement of the polymer chains with the organofunctional part of the silane layer. raajournal.com The compatibility of the ethyl benzoate group with the specific polymer matrix is a key factor in determining the strength of these interfacial interactions. For example, in a polyester (B1180765) or polyamide matrix, the ester group of the silane can form favorable dipole-dipole interactions or hydrogen bonds, leading to enhanced adhesion.

Table 2: Key Interfacial Interactions Modeled by MD Simulations

| Interaction Type | Description | Significance for Composite Performance |

| Silane-Filler Bonding | Covalent Si-O-Si bonds between the silane and the filler surface. | Provides a strong and durable chemical link at the interface. |

| Silane-Silane Interactions | Cross-linking between adjacent silane molecules to form a polysiloxane network. | Enhances the cohesive strength and stability of the interfacial layer. |

| Silane-Polymer Interactions | Entanglement and intermolecular forces (e.g., van der Waals, dipole-dipole) between the organofunctional group of the silane and the polymer matrix. | Improves stress transfer from the matrix to the filler, enhancing mechanical properties. |

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for elucidating the complex reaction mechanisms of this compound, such as hydrosilylation and hydrolysis-condensation.

Hydrosilylation:

The synthesis of this compound can be achieved via the hydrosilylation of ethyl 4-vinylbenzoate with a hydrosilane like triethoxysilane (B36694). DFT calculations can be employed to investigate the mechanism of this reaction, which is often catalyzed by transition metals like platinum or rhodium. acs.org Computational studies on the hydrosilylation of vinyl arenes have detailed the reaction pathways, including the nature of the catalytic cycle and the factors controlling regioselectivity (i.e., the formation of α versus β isomers). nih.govresearchgate.netdokumen.pub These studies can help in optimizing reaction conditions to favor the desired product.

Hydrolysis and Condensation:

The performance of this compound as a coupling agent is critically dependent on its hydrolysis and subsequent condensation reactions. capes.gov.brresearchgate.netresearchgate.netcsic.es Computational studies, often combining DFT and MD simulations, can provide a detailed picture of these processes.

The hydrolysis of the triethoxysilyl group proceeds in a stepwise manner to form silanetriol. DFT calculations can determine the activation barriers for each hydrolysis step, revealing the reaction kinetics. researchgate.net These studies often show that the first hydrolysis step is the slowest (rate-determining), and subsequent steps are faster. The pH of the medium is a critical factor, and its effect on the reaction rates can be modeled computationally. dtic.mil

Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane (Si-O-Si) bonds. This can occur with other hydrolyzed silane molecules (self-condensation) or with hydroxyl groups on an inorganic surface. DFT can be used to calculate the energy changes associated with the formation of linear, branched, and cyclic siloxane structures. researchgate.net These calculations help in understanding how the structure of the resulting polysiloxane network is influenced by factors such as silane concentration, solvent, and temperature.

A combined DFT and experimental study on the silylation of vinyl arenes with hydrodisiloxanes provided a detailed reaction mechanism, highlighting the importance of considering the conformational freedom of intermediates. nih.govresearchgate.net

Table 3: Computationally Analyzed Reaction Steps for this compound

| Reaction | Key Mechanistic Insights from Computational Analysis |

| Hydrosilylation | Elucidation of the catalytic cycle, determination of transition state energies, and prediction of regioselectivity. |

| Hydrolysis | Stepwise mechanism with calculated activation barriers, and the influence of pH on reaction kinetics. |

| Condensation | Energetics of forming various siloxane structures (linear, cyclic, cross-linked) and the role of intermolecular interactions. |

Development of Quantitative Structure-Property Relationships (QSPR) for Rational Silane Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of molecules with their physicochemical properties. nih.govscience.govresearchgate.netmdpi.comresearchgate.net For silane coupling agents like this compound, QSPR models can be developed to predict key properties relevant to their performance, thereby enabling the rational design of new and improved silanes. researchgate.net

The development of a QSPR model involves several steps. First, a dataset of silane molecules with known experimental properties is compiled. These properties could include adhesion strength in a specific composite, hydrophobicity of a treated surface, or the rate of hydrolysis.

Next, a set of molecular descriptors is calculated for each silane in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological indices, geometric parameters, and quantum chemical properties (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then used to build a mathematical model that relates the molecular descriptors (the independent variables) to the experimental property (the dependent variable).

Once a statistically robust and predictive QSPR model is developed, it can be used to estimate the properties of new, yet-to-be-synthesized silane molecules. This allows for the in silico screening of large virtual libraries of potential silane coupling agents, identifying candidates with desired properties for further experimental investigation. For instance, a QSPR model could be used to design a silane with an optimal balance of reactivity (for efficient bonding) and hydrolytic stability (for a long shelf life).

While specific QSPR models for this compound are not widely reported in the literature, the principles of QSPR have been successfully applied to various classes of organic and organometallic compounds, demonstrating the potential of this approach for the rational design of next-generation silane coupling agents. nih.govscience.govresearchgate.netmdpi.comresearchgate.net

Table 4: Components of a QSPR Model for Silane Design

| Component | Description | Example for Silane Design |

| Dataset | A collection of silane molecules with experimentally measured properties. | A series of aryltrialkoxysilanes with measured adhesion promotion in an epoxy-silica composite. |

| Molecular Descriptors | Numerical representations of molecular structure. | Topological indices, molecular weight, calculated dipole moment, HOMO/LUMO energies. |

| Statistical Model | A mathematical equation linking descriptors to properties. | A multiple linear regression equation predicting adhesion strength based on a combination of descriptors. |

| Validation | Rigorous testing of the model's predictive power. | Using an external set of silanes (not used in model building) to assess the accuracy of the predictions. |

Future Research Directions and Advanced Methodologies

Exploration of Sustainable Synthesis Routes and Green Chemistry Approaches

The conventional synthesis of organosilanes often involves processes that are not environmentally friendly. ntnu.nomdpi.com Future research is increasingly focused on developing sustainable and "green" synthesis routes for compounds like ethyl 4-(triethoxysilyl)benzoate.

Key areas of exploration include:

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a primary goal of green chemistry to minimize waste and environmental impact. beilstein-journals.orggoogle.comnih.govacs.org Research into mechanochemical methods, such as ball milling, shows promise for the direct synthesis of alkoxysilanes without the need for solvents. rsc.org These techniques use mechanical energy to drive chemical reactions, offering a cleaner alternative to traditional solvent-based processes. rsc.orgijnc.ir

Energy-Efficient Processes: Innovations in reaction technologies aim to reduce energy consumption. ijnc.ir Microwave-assisted synthesis, for example, allows for rapid and uniform heating, which can lead to shorter reaction times and higher yields compared to conventional heating methods. ijnc.ir Another approach involves the use of non-equilibrium plasma jets, which can facilitate reactions at lower temperatures, thus saving energy and potentially minimizing unwanted side reactions. nasa.gov

Alternative Catalysts: The use of platinum-based catalysts in silylation reactions, while effective, raises sustainability concerns due to the rarity and environmental impact of platinum. commonshare.comresearchgate.net Research into more abundant and environmentally benign catalysts, such as those based on cobalt, is a promising avenue. csic.es Organocatalysis, which uses small organic molecules to catalyze reactions, also presents a greener alternative to metal-based catalysts. nih.govacs.org

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources instead of fossil fuels. ijnc.ir For organosilane synthesis, this could involve sourcing silicon from natural quartz through more environmentally friendly processes, such as magnesiothermic reduction, to produce silane (B1218182) gas for further reactions. ntnu.no

The table below summarizes some green chemistry approaches applicable to the synthesis of organosilanes like this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanochemistry or high-temperature melts. beilstein-journals.orggoogle.comnih.govacs.orgrsc.org | Reduces solvent waste, simplifies purification, and lowers environmental impact. nih.gov |

| Energy-Efficient Methods | Utilizing technologies like microwave irradiation or plasma jets to lower the energy input required for the reaction. ijnc.irnasa.gov | Decreases energy consumption and can lead to faster reaction times. |

| Alternative Catalysts | Replacing rare and toxic metal catalysts with more abundant, less toxic alternatives like cobalt-based or organic catalysts. nih.govcsic.esacs.org | Improves the sustainability of the process and can offer different reactivity and selectivity. |

| Renewable Feedstocks | Using renewable sources, such as biomass-derived chemicals or more sustainably produced silicon precursors. ntnu.noijnc.ir | Reduces reliance on fossil fuels and contributes to a circular economy. |

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring and Material Evolution

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling the properties of the final materials. Advanced in-situ characterization techniques allow for real-time monitoring of these processes.

Vibrational Spectroscopy (FTIR and Raman): In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the hydrolysis and condensation of organosilanes. up.ptshu.ac.uknih.gov These techniques can track changes in chemical bonds in real-time, providing insights into reaction kinetics and the formation of intermediate species. up.ptshu.ac.uknih.govscirp.org For instance, the disappearance of Si-O-C bonds and the appearance of Si-O-Si bonds can be monitored to follow the progress of the sol-gel process. scirp.org Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying reactions at interfaces by enhancing weak Raman signals. nii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is another valuable technique for studying the evolution of reacting systems. nih.govacs.orgnih.govresearchgate.net It can provide detailed information about changes in the chemical environment of atomic nuclei, allowing for the quantification of reactants, intermediates, and products throughout the reaction. acs.orgnih.govresearchgate.net Spatially resolved NMR can even provide insights into the spatial distribution of different components within a reacting mixture. chemrxiv.org

Mass Spectrometry: Advanced mass spectrometric techniques can be used to identify and characterize the various chemical species present during the synthesis and modification of organosilane-based materials. mdpi.com This can help in understanding complex reaction pathways and identifying potential byproducts.

The following table highlights some advanced in-situ characterization techniques and their applications in studying this compound reactions.

| Technique | Information Provided | Application to this compound |

| In-Situ FTIR/Raman Spectroscopy | Real-time changes in chemical bonds, reaction kinetics, and formation of intermediates. up.ptshu.ac.uknih.govscirp.org | Monitoring the hydrolysis of triethoxysilyl groups and the formation of siloxane networks. up.ptshu.ac.uk |

| Real-Time NMR Spectroscopy | Quantitative information on the concentration of reactants, intermediates, and products; changes in molecular mobility. nih.govacs.orgnih.govresearchgate.net | Following the sol-gel process and characterizing the evolving network structure. nih.govacs.orgnih.gov |

| Advanced Mass Spectrometry | Identification and characterization of chemical species, including intermediates and byproducts. mdpi.com | Elucidating complex reaction pathways and ensuring the purity of the final product. |

Novel Applications in Smart Materials, Responsive Systems, and Nanotechnology

The unique properties of this compound make it a promising candidate for the development of novel smart materials, responsive systems, and applications in nanotechnology.

Smart Materials and Responsive Systems: The ability of the benzoate (B1203000) group to participate in non-covalent interactions, such as hydrogen bonding and pi-pi stacking, opens up possibilities for creating materials that respond to external stimuli like pH, temperature, or light. These responsive materials could find applications in sensors, controlled release systems, and self-healing materials.

Nanotechnology: this compound can be used to functionalize the surface of nanoparticles, modifying their properties and enhancing their compatibility with other materials. mines.edulabinsights.nl This is particularly relevant for creating stable, high-performance nanocomposites. labinsights.nl For example, modifying silica (B1680970) nanoparticles with this compound could create a core-shell structure with a tunable polarity, which is useful for applications like drug delivery and catalysis. nih.gov

Rational Design of this compound Derivatives for Enhanced and Multifunctional Performance

The rational design of derivatives of this compound can lead to materials with enhanced and multifunctional properties. By strategically modifying the organic functional group, it is possible to tailor the material's properties for specific applications. nih.govmdpi.com

Structure-Property Relationships: Understanding the relationship between the molecular structure of organosilanes and the macroscopic properties of the resulting materials is crucial for rational design. nih.govmdpi.comresearchgate.net For instance, the length and nature of the organic substituent can influence the hydrophobicity, thermal stability, and mechanical properties of the final material. mdpi.comresearchgate.net

Multifunctional Materials: By incorporating different functional groups into the same molecule, it is possible to create multifunctional materials. For example, a derivative of this compound could be designed to have both hydrophobic and antimicrobial properties, or to act as both a crosslinker and a fluorescent probe.

Lifecycle Assessment and Environmental Impact of Organosilane-Based Materials

As with any new material, it is essential to consider its entire lifecycle, from production to disposal, to assess its environmental impact.

Lifecycle Assessment (LCA): A comprehensive LCA of materials based on this compound would evaluate the environmental footprint at each stage, including raw material extraction, synthesis, use, and end-of-life. This would help to identify areas for improvement and ensure that the development of these new materials is truly sustainable.

Degradation and Ecotoxicity: Research into the degradation pathways of organosilane-based materials in the environment is crucial. commonshare.comrsc.org While some organosilanes are designed to be durable, it is important to understand how they break down over time and whether their degradation products are harmful to the environment. commonshare.comrsc.org Studies on the ecotoxicity of both the parent compound and its degradation products are needed to ensure the long-term safety of these materials. rsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.